1,2-Bis(3,4-dimethylphenyl)ethane
Overview
Description
1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) is a colorless crystalline solid . It is a chemical compound with the molecular formula C18H22 .
Synthesis Analysis
DMPE can be effectively synthesized by Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts, such as ZrCl4, AlBr3, and AlCl3 . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .Molecular Structure Analysis
The molecular structure of DMPE is based on structures generated from information available in ECHA’s databases . The molecular weight of DMPE is 238.37 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of DMPE is the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane (DCE) in the presence of Lewis acid catalysts . The addition of 2,6-lutidine, 2,6-lutidine-HCl, and (n-Bu)4NBr to the AlCl3 catalyst during the alkylation at 50℃ results in preferential formation of DMPE .Physical and Chemical Properties Analysis
DMPE is a colorless crystalline solid . It has a molecular weight of 238.37 .Scientific Research Applications
Crystal Structure Analysis
- Ethane Bond Length Studies : Research on compounds like 1,2-bis(3,4-dimethylphenyl)ethane has contributed to understanding ethane bond lengths. Crystal structures of related compounds were determined using X-ray diffraction, highlighting the effects of torsional vibration on bond length and temperature dependence (Harada & Ogawa, 2001).
Chemical Synthesis
- Effective Synthesis Processes : The compound has been synthesized through processes like Friedel-Crafts alkylation, revealing insights into chemical synthesis methods and catalysts used (Takahashi et al., 1995).
Ionic Liquid Applications
- Clean Preparation in Ionic Liquids : The synthesis of this compound using ionic liquids at room temperature showcases the potential for cleaner, more efficient chemical processes (Zou & Wang, 2006).
Conformational Analysis
- Conformational Behavior Study : Research on related compounds informs about the conformational behavior of complex molecules, which is crucial in understanding molecular interactions and stability (Dougherty et al., 1978).
Novel Compound Synthesis
- Pathways to New Compounds : Studies on this compound have led to the development of new chemical pathways and syntheses, expanding the range of available compounds (Pawluć et al., 2006).
Molecular Engineering
- Supramolecular Assemblies : The compound plays a role in the study of supramolecular assemblies, contributing to the field of crystal engineering and the understanding of complex molecular systems (Arora & Pedireddi, 2003).
Electrocatalysis Research
- Electrochemical Properties : Research into the electrochemical behavior of related compounds aids in the development of electrocatalysis, a field crucial for energy conversion processes (Kunai et al., 1992).
Material Science Applications
- Liquid Crystal Studies : Studies involving similar compounds have contributed to the understanding of liquid crystals, which are vital in various display technologies (Horie et al., 2001).
Mechanism of Action
Target of Action
This compound is primarily used in organic chemistry as a reagent
Mode of Action
It is known that this compound can be synthesized effectively by friedel-crafts alkylation of o-xylene with 1,2-dichloroethane (dce) in the presence of lewis acid catalysts . This suggests that it may interact with its targets through similar chemical reactions, potentially acting as a Lewis acid to facilitate various organic reactions.
Pharmacokinetics
Its physical properties such as its boiling point of 125-135 °c and its molecular weight of 238.36728 may influence its pharmacokinetic behavior.
Result of Action
As a reagent in organic chemistry, it is primarily used to facilitate chemical reactions rather than to exert a biological effect .
Safety and Hazards
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-13-5-7-17(11-15(13)3)9-10-18-8-6-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBWASVAUDDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2=CC(=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074619 | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34101-86-5 | |
Record name | 1,2-Bis(3,4-dimethylphenyl)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34101-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034101865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the optimal reaction temperature for the synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane using ionic liquids?
A: Research indicates that a reaction temperature of 70°C is optimal for the synthesis of this compound when using ionic liquids formed from anhydrous AlCl3 and low-carbon-chain quaternary ammonium salts []. This temperature, combined with a o-xylene to 1,2-dichloroethane molar ratio of 9:1 and a reaction time of 7 hours, led to a 56.7% yield of this compound [].
Q2: Beyond ionic liquids, what other Lewis acid catalysts have been explored for the synthesis of this compound?
A: In addition to ionic liquids, researchers have investigated other Lewis acid catalysts for synthesizing this compound via the Friedel-Crafts alkylation of o-xylene with 1,2-dichloroethane. These include zirconium tetrachloride (ZrCl4) and aluminum bromide (AlBr3) []. Further research explored modifying AlCl3 with additives like 2,6-lutidine, 2,6-lutidine-HCl, and tetrabutylammonium bromide ((n-Bu)4NBr) to improve the selectivity towards this compound formation during the alkylation reaction [].
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